1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one
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Overview
Description
1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one is a heterocyclic compound that features a pyrazole ring and a pyrrolidinone ring
Preparation Methods
The synthesis of 1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methyl-1H-pyrazole with an appropriate alkylating agent to form the intermediate, which is then reacted with pyrrolidin-2-one under specific conditions to yield the final product . Industrial production methods may involve optimization of these reactions to improve yield and purity, often utilizing catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one can be compared to other similar compounds, such as:
1-[2-(1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one: This compound lacks the methyl group on the pyrazole ring, which may affect its reactivity and biological activity.
1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-2-one:
Properties
IUPAC Name |
1-[2-(4-methylpyrazol-1-yl)ethyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-9-7-11-13(8-9)6-5-12-4-2-3-10(12)14/h7-8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPBOOCDTTVTJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCN2CCCC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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